molecular formula C12H19NO3 B7554570 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid

1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid

カタログ番号 B7554570
分子量: 225.28 g/mol
InChIキー: CQTLBUUITWOXSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, also known as EPC or CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by targeting RNA polymerase I, a key enzyme responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, which in turn induces cell cycle arrest and apoptosis in cancer cells.

作用機序

1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to selectively target cancer cells, while sparing normal cells, which is a desirable characteristic for anticancer drugs.
Biochemical and physiological effects:
This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, which is associated with the inhibition of ribosome biogenesis. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, this compound has been shown to enhance the antitumor activity of other anticancer drugs, such as gemcitabine and cisplatin.

実験室実験の利点と制限

One advantage of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid is its selectivity for cancer cells, which makes it a promising candidate for anticancer drug development. However, its mechanism of action is complex and involves multiple steps, which may limit its use in certain experimental settings. In addition, the synthesis of this compound is complex and may be challenging for some laboratories.

将来の方向性

There are several future directions for the development of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid as an anticancer drug. One area of research is the identification of biomarkers that can predict response to this compound, which would help to identify patients who are most likely to benefit from treatment. Another area of research is the development of more efficient synthesis methods for this compound, which would make it more accessible for laboratory studies. Finally, the combination of this compound with other anticancer drugs is an area of active research, as it has the potential to enhance the efficacy of existing treatments.

合成法

The synthesis of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-ethylpiperidine with a Boc group. This is followed by the alkylation of the piperidine nitrogen with 1-bromo-3-chloropropane, which introduces the cyclopropane ring. The Boc group is then removed, and the resulting amine is reacted with cyclopropanecarboxylic acid to give this compound.

科学的研究の応用

1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been extensively studied for its anticancer properties, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in solid tumors such as ovarian cancer and breast cancer. In addition, this compound has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.

特性

IUPAC Name

1-(3-ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-9-4-3-7-13(8-9)10(14)12(5-6-12)11(15)16/h9H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLBUUITWOXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C(=O)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。